molecular formula C4H6FNO2S B2606867 2-Cyanopropane-1-sulfonyl fluoride CAS No. 2248328-54-1

2-Cyanopropane-1-sulfonyl fluoride

Cat. No.: B2606867
CAS No.: 2248328-54-1
M. Wt: 151.16
InChI Key: HHMRACNFEZTXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanopropane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various fields such as organic synthesis, chemical biology, and drug discovery . The presence of both a cyano group and a sulfonyl fluoride group in its structure imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonyl fluorides, including 2-Cyanopropane-1-sulfonyl fluoride, can be achieved through various methods. One common approach involves the direct fluorosulfonylation of suitable precursors using fluorosulfonyl radicals . Another method includes the transformation of sulfonates or sulfonic acids into sulfonyl fluorides under mild reaction conditions using readily available reagents . These methods are advantageous due to their efficiency and the mild conditions required.

Industrial Production Methods

Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods are scalable and provide a reliable means of producing sulfonyl fluorides on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Cyanopropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of sulfonyl fluorides include nucleophiles such as amines, alcohols, and thiols . These reactions typically occur under mild conditions, making them suitable for a wide range of applications.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, and sulfonate thioesters .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyanopropane-1-sulfonyl fluoride include other sulfonyl fluorides such as:

Uniqueness

What sets this compound apart from other sulfonyl fluorides is the presence of the cyano group, which can influence its reactivity and the types of reactions it undergoes. This unique structural feature can be leveraged in the design of new compounds and in the development of novel synthetic methodologies.

Properties

IUPAC Name

2-cyanopropane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO2S/c1-4(2-6)3-9(5,7)8/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMRACNFEZTXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.